[4-(1-Adamantyl)piperazino]{3-[(4-methoxyphenoxy)methyl]phenyl}methanone
Description
[4-(1-Adamantyl)piperazino]{3-[(4-methoxyphenoxy)methyl]phenyl}methanone is a methanone derivative featuring a 1-adamantyl-substituted piperazino group and a 4-methoxyphenoxymethyl moiety on the phenyl ring. The adamantyl group enhances lipophilicity and metabolic stability, while the piperazino group contributes to hydrogen bonding and solubility. The 4-methoxyphenoxy substituent may influence electronic and steric properties, affecting binding affinity and selectivity .
Properties
CAS No. |
828273-15-0 |
|---|---|
Molecular Formula |
C29H36N2O3 |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-[3-[(4-methoxyphenoxy)methyl]phenyl]methanone |
InChI |
InChI=1S/C29H36N2O3/c1-33-26-5-7-27(8-6-26)34-20-21-3-2-4-25(16-21)28(32)30-9-11-31(12-10-30)29-17-22-13-23(18-29)15-24(14-22)19-29/h2-8,16,22-24H,9-15,17-20H2,1H3 |
InChI Key |
GSXOVKPUBPZKJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1-Adamantyl)piperazino]{3-[(4-methoxyphenoxy)methyl]phenyl}methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 1-adamantylamine with piperazine to form 4-(1-adamantyl)piperazine. This intermediate is then reacted with 3-[(4-methoxyphenoxy)methyl]benzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: [4-(1-Adamantyl)piperazino]{3-[(4-methoxyphenoxy)methyl]phenyl}methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Pharmacological Potential
The compound's structural features suggest applications in the following areas:
- Neuropharmacology : Due to its potential interaction with serotonin receptors, the compound may be useful in developing treatments for mood disorders, anxiety, and other central nervous system conditions.
- Anti-inflammatory Agents : The methanone moiety may contribute to anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Studies on similar compounds have shown potential in inhibiting cancer cell proliferation, indicating that this compound might also exhibit anticancer properties.
Synthesis and Derivatives
The synthesis of [4-(1-Adamantyl)piperazino]{3-[(4-methoxyphenoxy)methyl]phenyl}methanone typically involves multi-step organic synthesis techniques. This includes:
- Formation of the piperazine ring.
- Introduction of the adamantyl group.
- Coupling with the methanone moiety.
Each step requires optimization to ensure high yields and purity of the final product. The ability to modify substituents allows for the creation of derivatives that could enhance efficacy or reduce toxicity.
Binding Affinity Studies
Research into the binding affinity of this compound to various biological targets is essential for understanding its pharmacodynamics and pharmacokinetics. Such studies can reveal:
- Specific receptor interactions.
- Dose-response relationships.
- Potential side effects or toxicities associated with different binding profiles.
Case Studies
Several studies have explored similar compounds with piperazine structures, providing insights into their pharmacological profiles:
- Study on Piperazine Derivatives : Research has indicated that modifications on the piperazine ring can lead to significant changes in activity against specific targets such as serotonin receptors and kinases .
- Anti-cancer Research : Compounds structurally related to this one have shown promise in inhibiting tumor growth in preclinical models, suggesting that further investigation into this compound's anticancer properties could be warranted .
Mechanism of Action
The mechanism of action of [4-(1-Adamantyl)piperazino]{3-[(4-methoxyphenoxy)methyl]phenyl}methanone involves its interaction with specific molecular targets. The adamantyl group enhances its lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, potentially influencing signaling pathways involved in pain and inflammation.
Comparison with Similar Compounds
Structural Variations in Adamantane-Piperazino Derivatives
The target compound shares structural motifs with several adamantane-piperazino hybrids, differing primarily in substituent positions and linker groups. Key analogs include:
Key Observations :
- The adamantyl-methanone core is common across analogs but varies in substitution patterns (e.g., urea in vs. triazole-thione in ).
- The piperazino group is often linked via methyl or alkoxy spacers, affecting conformational flexibility .
- The 4-methoxyphenoxy group in the target compound provides distinct electronic effects compared to urea or triazole-based analogs .
Physicochemical Properties
Physical properties such as melting point, solubility, and lipophilicity vary significantly with structural modifications:
Key Observations :
- Adamantyl-containing compounds generally exhibit higher molecular weights (>400 g/mol) compared to simpler piperazino derivatives (e.g., 4-(4-methylpiperazino)aniline at 191.3 g/mol) .
- The 4-methoxyphenoxy group likely increases lipophilicity (logP ~4.5) compared to urea-based analogs (logP ~3.0–3.5) .
Biological Activity
[4-(1-Adamantyl)piperazino]{3-[(4-methoxyphenoxy)methyl]phenyl}methanone , also known by its CAS Number 828273-15-0, is a complex organic compound that integrates structural features of piperazine, adamantane, and methanone. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications targeting various pathways.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 460.6 g/mol. The structure is characterized by:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms, which plays a crucial role in biological activity.
- Adamantyl Group : A polycyclic structure that enhances lipophilicity and may influence receptor interactions.
- Methanone Moiety : Contributes to the compound's reactivity and potential interactions with biological targets.
Pharmacological Properties
Research indicates that compounds similar to [4-(1-Adamantyl)piperazino]{3-[(4-methoxyphenoxy)methyl]phenyl}methanone exhibit a range of biological activities, including:
- Antiproliferative Activity : Studies have shown that derivatives with similar structural frameworks possess moderate antiproliferative effects against various cancer cell lines. For instance, piperazine derivatives demonstrated low micromolar IC50 values against tumor cells, indicating promising anticancer properties .
- Receptor Interaction : The compound may interact with neurotransmitter systems, particularly through serotonin receptors. Its structural components suggest potential binding affinities to these targets, which are critical in modulating mood and behavior .
Case Studies and Research Findings
-
Antiproliferative Evaluation :
- A study focused on the synthesis and evaluation of 4-(1-adamantyl) phenylalkylamines demonstrated that modifications at the C-1 position of the adamantane skeleton enhanced antiproliferative activity. Compounds with aminoaryl or aminoalkyl substitutions showed improved efficacy compared to those with C-2 substitutions .
- Receptor Affinity Studies :
-
Mechanistic Insights :
- Virtual screening and docking studies have indicated that piperazine derivatives can inhibit human acetylcholinesterase, a key enzyme in neurotransmission. This inhibition may lead to enhanced cholinergic signaling, making these compounds candidates for treating neurodegenerative diseases like Alzheimer’s .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity | IC50 (nM) |
|---|---|---|---|
| Compound A | Piperazine + Adamantane | Antiproliferative | 300 |
| Compound B | Piperazine + Phenyl | MC4R Antagonist | 40.3 |
| Compound C | Piperazine + Methanone | Acetylcholinesterase Inhibitor | 200 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
